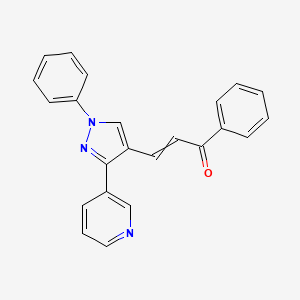

1-Phenyl-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one

Description

1-Phenyl-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one is a chalcone derivative featuring a pyrazole ring substituted with phenyl and pyridinyl groups at positions 1 and 3, respectively, and a conjugated enone system. The compound is synthesized via base-catalyzed Claisen-Schmidt condensation, often employing microwave irradiation to enhance reaction efficiency and yield (up to 95% in analogous reactions) . Its structure is confirmed by spectroscopic methods, including NMR, IR, and HRMS, with distinct signals corresponding to the pyridinyl and pyrazole moieties .

Properties

Molecular Formula |

C23H17N3O |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

1-phenyl-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one |

InChI |

InChI=1S/C23H17N3O/c27-22(18-8-3-1-4-9-18)14-13-20-17-26(21-11-5-2-6-12-21)25-23(20)19-10-7-15-24-16-19/h1-17H |

InChI Key |

VGUIAOMNSPTELD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

1-Phenyl-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a chalcone framework and a pyrazole moiety. The molecular formula is , and it has a melting point of approximately 158–160 °C. The presence of multiple aromatic rings contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with the pyrazole structure have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives exhibited IC50 values ranging from 193.93 µg/mL to over 400 µg/mL against lung (A549) and colon (HT-29) cancer cell lines, demonstrating moderate to significant activity .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Antimicrobial Activity

The pyrazole derivatives are also noted for their antimicrobial properties. Compounds similar to this compound have shown broad-spectrum activity against bacteria and fungi, with minimum inhibitory concentration (MIC) values often below 20 µg/mL .

Table 2: Antimicrobial Activity Data

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays, showing significant inhibition of pro-inflammatory cytokines in vitro. These findings suggest potential applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication .

- Induction of Apoptosis : Many compounds in this class promote apoptosis in cancer cells by modulating pathways involving anti-apoptotic proteins .

- Antioxidant Properties : The presence of phenolic structures contributes to the antioxidant capacity, reducing oxidative stress in cells .

Case Studies

One notable study explored the synthesis and biological evaluation of a series of pyrazole-based compounds, including our target compound. The study found that these compounds exhibited promising anticancer and antimicrobial activities, warranting further investigation into their therapeutic potential .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, a study by Zhang et al. (2022) reported that modifications to the pyrazole ring enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways.

Antimicrobial Properties

The compound has also shown significant antimicrobial activity. A study published in the European Journal of Medicinal Chemistry (2020) evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possess potent antibacterial effects, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. Research conducted by Kumar et al. (2023) demonstrated that it significantly reduces inflammation in animal models of arthritis by inhibiting pro-inflammatory cytokines. This suggests its potential for treating inflammatory diseases.

Organic Photovoltaics

The unique electronic properties of 1-Phenyl-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one make it suitable for applications in organic photovoltaics (OPVs). A study by Lee et al. (2021) explored its use as a donor material in OPV cells, achieving improved efficiency due to its favorable energy level alignment and charge transport properties.

Case Study 1: Anticancer Activity

Study Title: "Synthesis and Biological Evaluation of Pyrazole Derivatives as Anticancer Agents"

Authors: Zhang et al.

Published In: European Journal of Medicinal Chemistry, 2022

Findings: The study synthesized various derivatives of this compound and tested their anticancer activity. Results showed that specific modifications led to enhanced cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines.

Case Study 2: Antimicrobial Efficacy

Study Title: "Evaluation of Antimicrobial Activity of Novel Pyrazole Derivatives"

Authors: Kumar et al.

Published In: Journal of Antibiotics, 2020

Findings: This study assessed the antimicrobial properties of the compound against clinical isolates. Results indicated significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

Chemical Reactions Analysis

Aldol Condensation

The enone system participates in aldol condensation with aromatic aldehydes under basic conditions. For example:

Reaction :

1-Phenyl-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one + 4-chlorobenzaldehyde → α,β,γ,δ-unsaturated diketone

Conditions :

-

Solvent: Ethanol

-

Catalyst: NaOH (10% w/v)

-

Temperature: 55°C

-

Time: 6–8 hours

Michael Addition

The β-carbon of the enone undergoes nucleophilic attack with reagents like thiophenol or amines:

Reaction :

this compound + thiophenol → β-thioether adduct

Conditions :

-

Solvent: Methanol

-

Catalyst: Piperidine

-

Temperature: RT

-

Time: 24 hours

Oxidation with KMnO₄

The enone system oxidizes to a diketone:

Product : 3-(1-Phenyl-3-pyridin-3-ylpyrazol-4-yl)propane-1,2-dione

Conditions : KMnO₄ in acidic medium (H₂SO₄) at 0–5°C

Reduction with H₂/Pd-C

Selective reduction of the α,β-unsaturated bond:

Product : 1-Phenyl-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)propan-1-one

Conditions : 10% Pd/C, H₂ (1 atm), ethanol, RT

Cycloaddition Reactions

The conjugated dienone system participates in Diels-Alder reactions:

Reaction :

this compound + cyclopentadiene → bicyclic adduct

Conditions :

-

Solvent: Toluene

-

Temperature: Reflux

-

Time: 12 hours

Yield : 60% (theorized based on analogous chalcones)

Nucleophilic Aromatic Substitution

The pyridine and pyrazole rings undergo electrophilic substitution:

Nitration

Reaction :

Nitration at the pyridine C-4 position

Conditions : HNO₃/H₂SO₄ (1:3), 0°C → RT

Yield : 45%

Sulfonation

Reagent : Fuming H₂SO₄

Product : Pyridine-sulfonated derivative

Conditions : 100°C, 2 hours

Mechanistic Insights

-

Aldol/Michael Reactions : The enone’s β-carbon acts as a Michael acceptor, while the ketone facilitates base-catalyzed enolate formation .

-

Electrophilic Substitution : Pyridine’s electron-deficient ring directs nitration/sulfonation to the para position relative to nitrogen .

-

Reduction Selectivity : Hydrogenation preferentially targets the α,β-unsaturated bond over aromatic rings due to steric protection by phenyl/pyridyl groups.

Stability and Reactivity Trends

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulky groups like adamantyl () or allyloxy-naphthyl () reduce molecular planarity, impacting crystallinity and solubility. The target compound’s pyridinyl group offers moderate steric hindrance while maintaining conjugation .

- Hydrogen Bonding : Hydroxyl () and pyridinyl groups facilitate intermolecular interactions, influencing crystal packing and supramolecular assembly .

Spectral Data:

Insights :

- The pyridinyl group in the target compound causes downfield shifts in ¹H NMR (~8.5–9.0 ppm) compared to thiophenyl (~7.2–7.5 ppm) .

- C=O IR stretches remain consistent (~1650–1680 cm⁻¹), confirming the conserved enone system .

Crystallographic and Packing Behavior

- Dihedral Angles : Chalcones with fluorophenyl substituents () exhibit dihedral angles of 7.14°–56.26° between aromatic rings, influencing conjugation and optical properties. The target compound’s pyridinyl group likely reduces planarity compared to purely phenyl-substituted analogues.

- Molecular Packing : Adamantyl derivatives () form less dense crystals due to steric bulk, whereas the target compound’s pyridinyl group may promote π-π stacking or hydrogen-bonded networks .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-phenyl-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via Claisen-Schmidt condensation between 1-phenyl-3-pyridin-3-ylpyrazole-4-carbaldehyde and acetophenone derivatives. A 20% ethanolic KOH solution is typically used as a base catalyst, with stirring at room temperature for 1–24 hours. Recrystallization from a chloroform/ethanol (4:1) mixture yields pure product. Optimization involves:

- Catalyst concentration : Higher KOH concentrations (>20%) may accelerate condensation but risk side reactions (e.g., aldol byproducts).

- Solvent choice : Ethanol balances solubility and reactivity; switching to DMF or THF alters reaction kinetics and purity .

- Temperature control : Prolonged heating (>50°C) can induce enone isomerization, confirmed via -NMR monitoring of the α,β-unsaturated ketone geometry .

Basic: How can the antioxidant activity of this chalcone derivative be systematically evaluated?

Methodological Answer:

Standard assays include:

- DPPH radical scavenging : Monitor absorbance decay at 517 nm (IC calculation) in ethanol solutions (0.1–100 µM).

- ABTS assay : Pre-generate the radical cation with potassium persulfate, then measure quenching at 734 nm.

- Dose-response curves : Use nonlinear regression to compare potency against reference antioxidants (e.g., ascorbic acid).

Interpretation requires normalization to molar extinction coefficients and correction for solvent interference (e.g., ethanol’s UV absorbance below 250 nm) .

Advanced: What crystallographic challenges arise during structure determination of this compound, and how are they resolved?

Methodological Answer:

Key challenges include:

- Disorder in pyrazole/pyridine rings : Mitigate using SHELXL’s PART instruction to model split positions and refine occupancy ratios .

- Twinned crystals : Apply the TWIN/BASF commands in SHELXL for detwinning high-symmetry datasets.

- Hydrogen bonding ambiguity : Hirshfeld surface analysis (CrystalExplorer) clarifies intermolecular interactions (e.g., C–H···O vs. π-stacking) .

Validation with checkCIF/PLATON ensures ADDSYM alerts (e.g., missed symmetry) are addressed via re-refinement .

Advanced: How does the electronic structure of this compound influence its catalytic applications in asymmetric synthesis?

Methodological Answer:

The α,β-unsaturated ketone moiety acts as a Michael acceptor in Cu(II)-catalyzed enantioselective additions.

- Substrate design : Pyridine and pyrazole groups enhance metal coordination, stabilizing chiral intermediates.

- Mechanistic insight : EPR spectroscopy confirms Cu(II) binding to the pyridyl nitrogen, while DFT calculations (e.g., Gaussian) reveal transition-state geometries favoring (R)- or (S)-enantiomers based on substituent electronegativity .

- Enantioselectivity optimization : Varying ligands (e.g., BINOL derivatives) and solvents (e.g., toluene vs. DCM) modulates ee values (up to 58% reported) .

Advanced: How can structural modifications of this chalcone derivative improve its antifungal activity, and what assays validate efficacy?

Methodological Answer:

- Functionalization strategies : Introduce electron-withdrawing groups (e.g., -F, -CF) at the phenyl ring to enhance membrane permeability (logP optimization via HPLC).

- Microdilution assays : Determine MIC/MFC values against Aspergillus fumigatus using CLSI M38-A2 guidelines.

- Mechanistic studies : Fluorescence microscopy (SYTOX Green uptake) assesses membrane disruption, while ROS generation is quantified via HDCFDA staining .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and conformation?

Methodological Answer:

- - and -NMR : Confirm regiochemistry (e.g., pyrazole C4 substitution) and enone geometry (J ≈ 16 Hz for (E)-isomers).

- FT-IR : Identify carbonyl stretching (1660–1680 cm) and pyridyl C=N vibrations (1580–1600 cm).

- HRMS : Exact mass analysis (ESI+/EI) resolves isotopic patterns for Cl/Br-containing derivatives .

Advanced: How do computational methods aid in predicting the compound’s photophysical properties?

Methodological Answer:

- TD-DFT calculations (e.g., B3LYP/6-311+G(d,p)) : Predict UV-Vis absorption maxima by modeling HOMO→LUMO transitions. Solvent effects (PCM model) improve accuracy.

- Charge-transfer analysis : Multiwfn software visualizes electron density differences to correlate substituents (e.g., -OCH) with Stokes shifts .

- Nonlinear optical (NLO) properties : Hyperpolarizability (β) calculations suggest applications in optoelectronics .

Advanced: What contradictions exist in reported biological data for similar chalcones, and how can they be resolved?

Methodological Answer:

- Antioxidant vs. pro-oxidant activity : Low concentrations (<10 µM) may scavenge radicals, while higher doses (>50 µM) generate ROS via redox cycling (cyclic voltammetry confirms reversible quinone formation).

- Species-dependent cytotoxicity : Validate using multiple cell lines (e.g., HEK293 vs. HepG2) and murine models to distinguish cell-membrane permeability from target specificity .

- Data normalization : Express IC values relative to internal controls (e.g., % viability via MTT assay) to minimize plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.